molecular formula C9H6F3NO B1405343 2-Methyl-5-(trifluoromethoxy)benzonitrile CAS No. 1261679-13-3

2-Methyl-5-(trifluoromethoxy)benzonitrile

Cat. No. B1405343
CAS RN: 1261679-13-3
M. Wt: 201.14 g/mol
InChI Key: VZVKYRYUNZHYII-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethoxy)benzonitrile” can be represented by the InChI code: 1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethoxy)benzonitrile” is a liquid at ambient temperature . It has a molecular weight of 201.15 g/mol .

Scientific Research Applications

Anticancer Properties

Research has shown that cationic palladium(II) complexes synthesized from bis(benzonitrile)dichloropalladium(II) exhibit significant in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential as anticancer agents. The compounds' interaction with DNA and their apoptotic effects provide a basis for further investigation into their therapeutic applications (Zafar et al., 2019).

Synthesis of Androgen Receptor Antagonists

The synthesis of androgen receptor antagonists, such as MDV3100, involves intermediates like 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. These synthetic pathways are crucial for developing therapies targeting conditions like prostate cancer, demonstrating the compound's role in medicinal chemistry (Li Zhi-yu, 2012).

Electrophilic Trifluoromethylation

Studies on rhenium-catalyzed trifluoromethylation of aromatic compounds highlight the importance of trifluoromethyl groups in modifying the chemical properties of molecules. Such reactions are significant for introducing fluorinated substituents into pharmaceuticals and agrochemicals, indicating a broad application in synthetic chemistry (Mejía & Togni, 2012).

High Voltage Lithium-Ion Batteries

The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries demonstrates the compound's potential in enhancing the performance of high-voltage battery systems. This research suggests a pathway for improving the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, which is critical for the development of advanced energy storage technologies (Huang et al., 2014).

Positron Emission Tomography Imaging

The synthesis and evaluation of novel radioligands based on benzonitrile derivatives for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGluR5) highlight the application of such compounds in neuroimaging. This research contributes to the development of diagnostic tools for neurological disorders, showcasing the compound's relevance in biomedical imaging (Shimoda et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVKYRYUNZHYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethoxy)benzonitrile

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